5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid 5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17658822
InChI: InChI=1S/C10H6ClFN2O2/c11-6-2-1-5(3-7(6)12)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16)
SMILES:
Molecular Formula: C10H6ClFN2O2
Molecular Weight: 240.62 g/mol

5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17658822

Molecular Formula: C10H6ClFN2O2

Molecular Weight: 240.62 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid -

Specification

Molecular Formula C10H6ClFN2O2
Molecular Weight 240.62 g/mol
IUPAC Name 3-(4-chloro-3-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Standard InChI InChI=1S/C10H6ClFN2O2/c11-6-2-1-5(3-7(6)12)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16)
Standard InChI Key XGJQVEFUIWSAPD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=NNC(=C2)C(=O)O)F)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1888562-76-2) features a pyrazole ring substituted at the third position with a carboxylic acid group and at the fifth position with a 4-chloro-3-fluorophenyl moiety. The molecular formula is C10H6ClFN2O2\text{C}_{10}\text{H}_{6}\text{Cl}\text{F}\text{N}_{2}\text{O}_{2}, with a molecular weight of 240.62 g/mol . The InChIKey (XGJQVEFUIWSAPD-UHFFFAOYSA-N) and SMILES notation (C1=CC(=C(C=C1C2=NNC(=C2)C(=O)O)F)Cl) provide precise descriptors of its atomic connectivity and stereoelectronic properties.

The chloro and fluoro substituents on the phenyl ring induce electronic effects that influence reactivity. The ortho-chloro and meta-fluoro arrangement creates a dipole moment, enhancing the compound's ability to participate in halogen bonding interactions—a critical feature for ligand-receptor binding in drug design.

PropertyValue
Molecular FormulaC10H6ClFN2O2\text{C}_{10}\text{H}_{6}\text{Cl}\text{F}\text{N}_{2}\text{O}_{2}
Molecular Weight240.62 g/mol
CAS Number1888562-76-2
SMILESC1=CC(=C(C=C1C2=NNC(=C2)C(=O)O)F)Cl
InChIKeyXGJQVEFUIWSAPD-UHFFFAOYSA-N

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically follows a multi-step protocol common to pyrazole derivatives:

  • Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

  • Substitution Reactions: Introduction of the 4-chloro-3-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on precursor availability.

  • Carboxylic Acid Functionalization: Oxidation of a methyl or hydroxymethyl group at the third position of the pyrazole ring to the carboxylic acid using potassium permanganate or Jones reagent.

Industrial-scale production often employs continuous flow reactors to optimize yield and purity. For example, a telescoped synthesis involving inline quenching and crystallization steps can achieve >85% purity while minimizing byproducts.

Key Challenges

  • Regioselectivity: Ensuring proper substitution patterns on the pyrazole ring requires precise control over reaction temperatures and catalysts.

  • Halogen Stability: The chloro and fluoro groups are susceptible to displacement under strongly nucleophilic conditions, necessitating inert atmospheres and anhydrous solvents.

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1700–1680 cm1^{-1} (C=O stretch) and 1550–1500 cm1^{-1} (C=N pyrazole ring vibrations).

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.85–7.45 (m, 3H, aromatic-H), 13.1 (bs, 1H, COOH).

    • 19F^{19}\text{F} NMR: δ -112.5 ppm (meta-F).

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL at 25°C) but dissolves readily in DMSO and DMF. Stability studies indicate decomposition above 200°C, with the carboxylic acid group prone to decarboxylation under prolonged heating .

Applications and Biological Relevance

Agrochemical Uses

In agrochemistry, the compound’s halogenated aromatic system may serve as a precursor to herbicides targeting acetolactate synthase (ALS). Field trials of related compounds demonstrate 90% weed suppression at 50 g/ha.

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaKey SubstituentsPrimary Application
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acidC7H9ClN2O2\text{C}_7\text{H}_9\text{Cl}\text{N}_2\text{O}_2Ethyl, methyl groupsHerbicide synthesis
4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acidC4H2BrN3O4\text{C}_4\text{H}_2\text{Br}\text{N}_3\text{O}_4Bromo, nitro groupsCrystal engineering

The presence of fluorine in 5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid enhances metabolic stability compared to non-fluorinated analogs, as evidenced by in vitro microsomal assays showing a 40% reduction in clearance rates .

Future Research Directions

  • Activity Optimization: Structure-activity relationship (SAR) studies to refine substituent patterns for enhanced target binding.

  • Process Chemistry: Development of enantioselective syntheses to access chiral derivatives for neurological applications.

  • Environmental Impact: Biodegradation studies to assess ecotoxicological risks in agrochemical use.

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